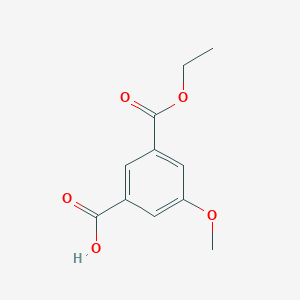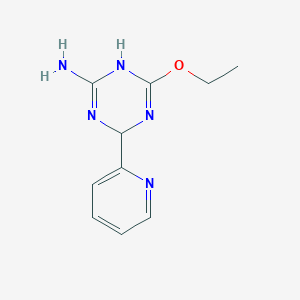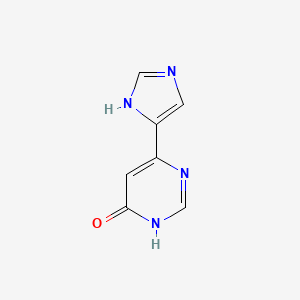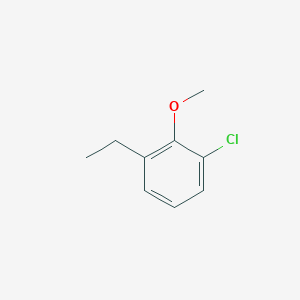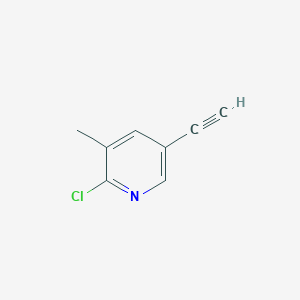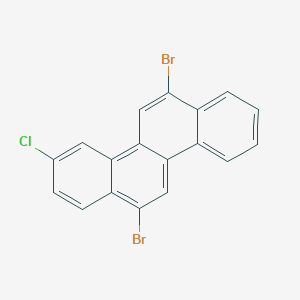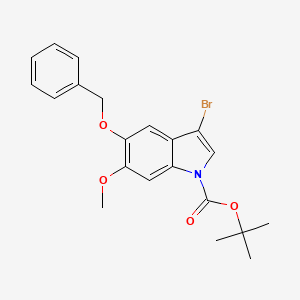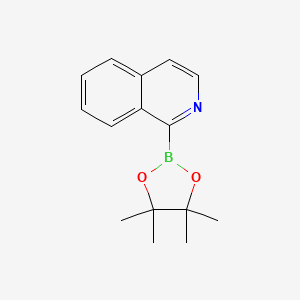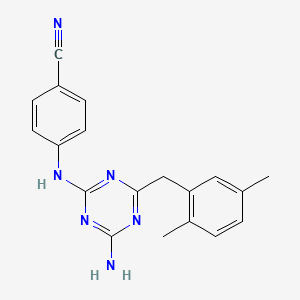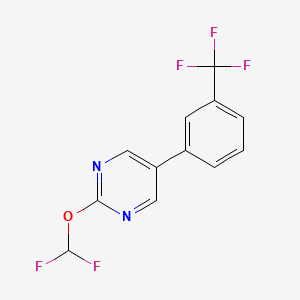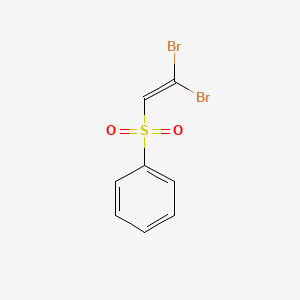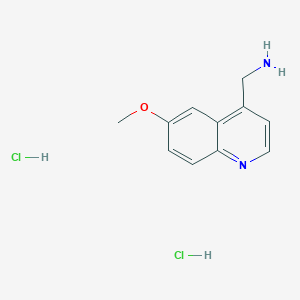
((1R,2R)-2-Ethylcyclohexyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2R)-2-Ethylcyclohexyl)trifluoroborate: is an organoboron compound that has gained attention in the field of synthetic chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a trifluoroborate group attached to a cyclohexyl ring, which is further substituted with an ethyl group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate typically involves the reaction of a suitable cyclohexyl precursor with a trifluoroborate reagent. One common method includes the use of potassium trifluoroborate salts in the presence of a suitable base and solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized cyclohexyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate is used as a building block for the synthesis of complex molecules. Its unique reactivity makes it valuable in the formation of carbon-boron bonds, which are essential in various organic transformations .
Biology and Medicine: Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity allows for the incorporation of boron into polymer backbones, enhancing the properties of the resulting materials.
Wirkmechanismus
The mechanism by which ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron atom in the trifluoroborate group can form stable complexes with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and the formation of carbon-boron bonds .
Vergleich Mit ähnlichen Verbindungen
- ((1R,2R)-2-(Ethoxycarbonyl)cyclopropyl)trifluoroborate
- ((1R,2R)-2-Phenylcyclohexyl)trifluoroborate
- ((1R,2R)-2-Methylcyclohexyl)trifluoroborate
Uniqueness: ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate is unique due to its specific stereochemistry and the presence of an ethyl group on the cyclohexyl ring. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H15BF3- |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
[(1R,2R)-2-ethylcyclohexyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1/t7-,8-/m1/s1 |
InChI-Schlüssel |
ZLDZBOZDDCLLPA-HTQZYQBOSA-N |
Isomerische SMILES |
[B-]([C@@H]1CCCC[C@H]1CC)(F)(F)F |
Kanonische SMILES |
[B-](C1CCCCC1CC)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



